REACTION_CXSMILES
|
[C:1]([N:9]1[CH2:14][CH2:13][N:12](C(=O)C(C2C3C(=NC=CC=3)NC=2)=O)[C@H:11](C)[CH2:10]1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:29][O:30][C:31]1[CH:39]=[N:38][C:37]([O:40][CH3:41])=[C:36]2[C:32]=1[C:33]([C:42](=[O:46])[C:43]([O-:45])=O)=[CH:34][NH:35]2.[K+]>>[C:1]([N:9]1[CH2:14][CH2:13][N:12]([C:43](=[O:45])[C:42]([C:33]2[C:32]3[C:36](=[C:37]([O:40][CH3:41])[N:38]=[CH:39][C:31]=3[O:30][CH3:29])[NH:35][CH:34]=2)=[O:46])[CH2:11][CH2:10]1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)N1C[C@H](N(CC1)C(C(=O)C1=CNC2=NC=CC=C12)=O)C
|
Name
|
Potassium (4,7-dimethoxy-6-azaindole-3-yl)-oxoacetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C2C(=CNC2=C(N=C1)OC)C(C(=O)[O-])=O.[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The compound was purified by silica gel chromatography
|
Type
|
CUSTOM
|
Details
|
to give a white solid
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)N1CCN(CC1)C(C(=O)C1=CNC2=C(N=CC(=C12)OC)OC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |